Cas no 693222-51-4 (Hymenialdisine Analogue #1)

Hymenialdisine Analogue #1 structure
Nome del prodotto:Hymenialdisine Analogue #1
Hymenialdisine Analogue #1 Proprietà chimiche e fisiche
Nomi e identificatori
-
- Hymenialdisine Analogue #1
- HYMENIALDISINE ANALOGUE
- Hymenialdisine Analogue 1
- 5-(2-Amino-5-oxo-1,5-dihydroimidazol-4-ylidine)-3,4,5,10-2H-azepino[3,4-b]indol-1-one
- HY-112477
- 5-(2-amino-5-oxo-3,5-dihydro-imidazol-4-ylidene)-3,4,5,10-tetrahydro-2H-azepino[3,4-b]indol-1-one
- BDBM50025098
- 5-(2-amino-5-oxo-3.5-dihydro-imidazol-4-ylidene)-3,4,5,10-tetrahydro-2H-azepino[3,4-b]indol-1-one
- PD084730
- NCGC00387768-01
- (5Z)-5-(2-amino-4-oxo-1H-imidazol-5-ylidene)-2,3,4,10-tetrahydroazepino[3,4-b]indol-1-one
- FT-0670243
- 5-(2-amino-4-oxo-1H-imidazol-5(4H)-ylidene)-2,3,4,5-tetrahydroazepino[3,4-b]indol-1(10H)-one
- SMPPSGXPGZSJCP-UHFFFAOYSA-N
- Chk2-IN-1
- (Z)-5-(2-Amino-5-oxo-1H-imidazol-4(5H)-ylidene)-2,3,4,5-tetrahydroazepino[3,4-b]indol-1(10H)-one
- 5-[2-Amino-5-oxo-3,5-dihydro-imidazol-(4Z)-ylidene]-3,4,5,10-tetrahydro-2H-azepino[3,4-b]indol-1-one
- 5-(2-amino-5-oxo-3,5-dihydro-imidazol-4-ylidene)-3,4,5,10-tetrahydro-2H-azepino [3,4-b]indol-1-one
- 5-(2-Amino-5-oxo-1,5-dihydroimidazol-4-ylidene)-3,4,5,10-tetrahydro-2H-azepino[3,4-b]indol-1-one
- SC-203885
- SCHEMBL3426111
- 693222-51-4
- 5-(2-amino-4-hydroxy-1H-imidazol-5-yl)-3,4-dihydro-2H-azepino[3,4-b]indol-1-one
- AKOS040746331
- 5-[2-Amino-5-oxo-1,5-dihydro-imidazol-(4Z)-ylidene]-3,4,5,10-tetrahydro-2H-azepino[3,4-b]indol-1-one
- CHEMBL481333
- 5-(2-amino-4-hydroxy-1H-imidazol-5-yl)-1H,2H,3H,4H-azepino[3,4-b]indol-1-one
- Chk2 Inhibitor
- 724708-21-8
- (Z)-5-(2-amino-5-oxo-1H-imidazol-4(5H)-ylidene)-2,3,4,5-tetrahydroazepino[3,4-b]indol-1(10H)-one; Chk2 Inhibitor
- Hymenialdisine, 27d
- CHEMBL332551
- BDBM50149481
- BDBM50256044
-
- Inchi: InChI=1S/C15H13N5O2/c16-15-19-11(14(22)20-15)8-5-6-17-13(21)12-10(8)7-3-1-2-4-9(7)18-12/h1-4,22H,5-6H2,(H,17,21)(H3,16,19,20)
- Chiave InChI: RZEPRPGFGRQXDI-UHFFFAOYSA-N
- Sorrisi: C1CNC(=O)C2=NC3=CC=CC=C3C2=C1C4=C(N=C(N4)N)O
Proprietà calcolate
- Massa esatta: 295.10692467g/mol
- Massa monoisotopica: 295.10692467g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 4
- Conta accettatore di obbligazioni idrogeno: 5
- Conta atomi pesanti: 22
- Conta legami ruotabili: 1
- Complessità: 558
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 0.3
- Superficie polare topologica: 116Ų
Proprietà sperimentali
- Solubilità: DMSO (Slightly)
Hymenialdisine Analogue #1 Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
SHENG KE LU SI SHENG WU JI SHU | sc-280808-1 mg |
Hymenialdisine Analogue 1, |
693222-51-4 | 1mg |
¥3,234.00 | 2023-07-11 | ||
TRC | H998025-10mg |
Hymenialdisine Analogue #1 |
693222-51-4 | 10mg |
$ 1694.00 | 2023-09-07 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-280808-1mg |
Hymenialdisine Analogue 1, |
693222-51-4 | 1mg |
¥3234.00 | 2023-09-05 | ||
TRC | H998025-1mg |
Hymenialdisine Analogue #1 |
693222-51-4 | 1mg |
$ 224.00 | 2023-09-07 |
Hymenialdisine Analogue #1 Letteratura correlata
-
Eri Nagabuchi,Masashi Takahashi,Hatsumi Mori Chem. Commun., 2014,50, 2481-2483
-
Naresh D. Sanandiya RSC Adv., 2016,6, 92953-92961
-
Junping Hu,Yingchun Cheng,Hui Ying Yang,Yugui Yao,Shengyuan A. Yang Nanoscale, 2016,8, 15340-15347
-
P. G. Campbell,M. D. Merrill,B. C. Wood,E. Montalvo,M. A. Worsley,T. F. Baumann,J. Biener J. Mater. Chem. A, 2014,2, 17764-17770
-
R. Ghoreishi,G. J. Suppes RSC Adv., 2015,5, 68361-68368
693222-51-4 (Hymenialdisine Analogue #1) Prodotti correlati
- 83704-26-1(1,2,7,9-TETRACHLORODIBENZOFURAN)
- 2172116-17-3(3-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5-iodophenylformamido}propanoic acid)
- 2229287-56-1(4-(3-tert-butyl-1-methyl-1H-pyrazol-5-yl)butan-2-amine)
- 2059946-82-4(2-(7-methoxy-2,4-dioxo-3,4-dihydro-2H-1,3-benzoxazin-3-yl)acetic acid)
- 10343-15-4(Allyl 2,3,4,6-Tetra-O-acetyl-b-D-glucopyranoside)
- 1291859-12-5({[(2,4-difluorophenyl)methyl]carbamoyl}methyl 3-methylbenzoate)
- 1516430-83-3(Cyclobutyl(cyclopentyl)methanone)
- 6552-62-1(2-Propen-1-one,3-(4-methoxyphenyl)-1-(4-nitrophenyl)-)
- 2229167-00-2(1-(cyclohex-3-en-1-yl)cyclohexan-1-amine)
- 205237-08-7(Ethyl 3-(pentylamino)propanoate)
Fornitori consigliati
上海贤鼎生物科技有限公司
Membro d'oro
CN Fornitore
Grosso

Nantong Boya Environmental Protection Technology Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Jinan Hanyu Chemical Co.,Ltd.
Membro d'oro
CN Fornitore
Grosso

Zhangzhou Sinobioway Peptide Co.,Ltd.
Membro d'oro
CN Fornitore
Reagenti

pengshengyue
Membro d'oro
CN Fornitore
Grosso
